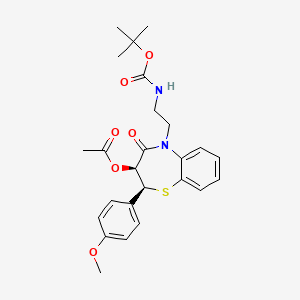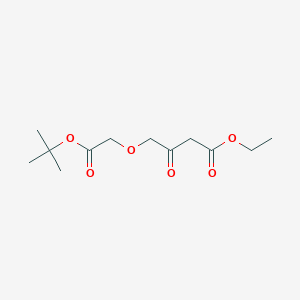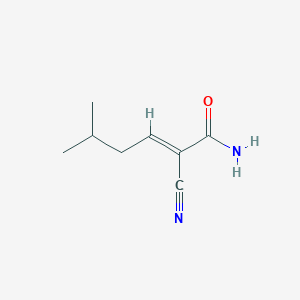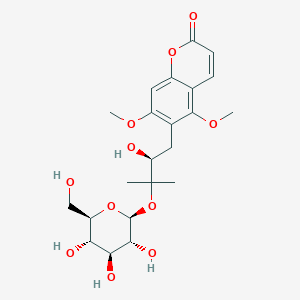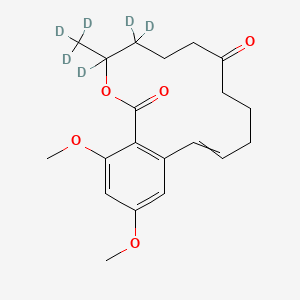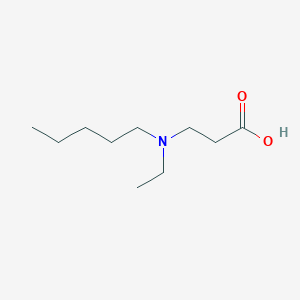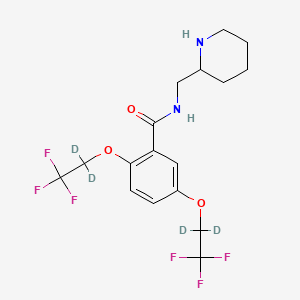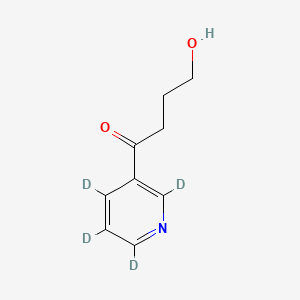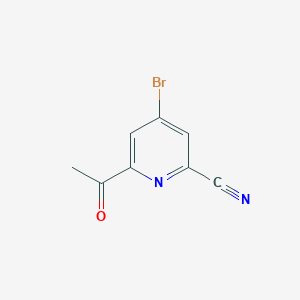
6-Acetyl-4-bromopyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-4-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C8H5BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of acetyl, bromine, and carbonitrile groups in its structure makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-bromopyridine-2-carbonitrile typically involves the bromination of 2-acetylpyridine followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The cyanation step involves the introduction of a cyano group (-CN) to the brominated intermediate. This can be achieved using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under reflux conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
6-Acetyl-4-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-bromopyridine-2-amine.
科学研究应用
6-Acetyl-4-bromopyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-acetyl-4-bromopyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 6-Bromo-2-pyridinecarbonitrile
- 2-Acetyl-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
6-Acetyl-4-bromopyridine-2-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups in its structure This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives
属性
CAS 编号 |
1393573-66-4 |
|---|---|
分子式 |
C8H5BrN2O |
分子量 |
225.04 g/mol |
IUPAC 名称 |
6-acetyl-4-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5BrN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChI 键 |
JFEFLEHOSCFEFK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)



